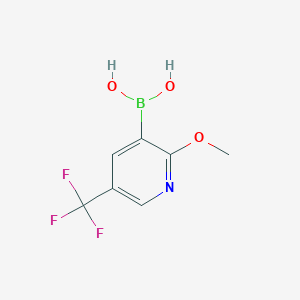

2-Methoxy-5-trifluoromethylpyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO3/c1-15-6-5(8(13)14)2-4(3-12-6)7(9,10)11/h2-3,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQVVERDCVTXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674599 | |

| Record name | [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-55-4 | |

| Record name | [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid

Introduction: The Strategic Value of a Trifluoromethylated Pyridine Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. When combined with a pyridine ring, a ubiquitous heterocycle in bioactive compounds, the resulting trifluoromethylpyridine (TFMP) moiety becomes a highly sought-after structural motif.[1]

2-Methoxy-5-trifluoromethylpyridine-3-boronic acid (CAS 1255569-37-5) is a key heterocyclic building block that elegantly combines these features. Its primary utility lies in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, forming the backbone of countless complex molecular architectures. The boronic acid functionality at the 3-position, complemented by the methoxy and trifluoromethyl groups at the 2- and 5-positions respectively, provides a unique electronic and steric profile, enabling chemists to forge new molecular entities with high precision and efficiency. This guide offers a detailed protocol for the synthesis of this valuable reagent, delving into the underlying chemical principles and its subsequent application.

Part 1: Synthesis of this compound

The synthesis of the target boronic acid is most effectively achieved through a lithium-halogen exchange on a suitable precursor, 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine, followed by borylation with a trialkyl borate and subsequent hydrolysis. This method is a cornerstone of organometallic chemistry for the preparation of aryl and heteroaryl boronic acids.

Precursor Synthesis: 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

A reliable route to the necessary precursor involves the nucleophilic aromatic substitution of a chloro-group with methoxide.

-

Reaction: 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine is treated with sodium methoxide in methanol. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen facilitates the displacement of the chloride at the 2-position by the methoxide nucleophile.

-

Procedure: A mixture of 2-chloro-3-bromo-5-(trifluoromethyl)pyridine and a solution of sodium methoxide in methanol is stirred at ambient temperature. Following the reaction, an aqueous workup and extraction with an organic solvent, followed by purification (e.g., distillation), yields the desired 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine precursor.[2]

Core Synthesis Protocol: Borylation via Lithium-Halogen Exchange

This protocol is adapted from established procedures for the synthesis of pyridyl boronic acids and requires strict anhydrous and anaerobic conditions.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Notes |

| 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | 791755-06-3 | C₇H₅BrF₃NO | 256.02 | Starting material |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Reaction solvent, must be dry |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | C₄H₉Li | 64.06 | Organolithium reagent |

| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 | Boron source |

| Hydrochloric Acid (HCl), 1 M aqueous | 7647-01-0 | HCl | 36.46 | For quenching/hydrolysis |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |

Experimental Workflow

Step-by-Step Methodology

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv) to an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv, 2.5 M solution in hexanes) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: After the addition is complete, stir the mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is typically rapid at this temperature.

-

Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Warming: Stir the reaction at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature and stir overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and quench it by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~2). Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or recrystallization to afford pure this compound.

Quantitative Data Summary

| Reactant/Reagent | Molar Equiv. | Key Parameter | Value |

| 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | 1.0 | Starting Material | - |

| n-Butyllithium | 1.1 | Reaction Temp. | -78 °C |

| Triisopropyl borate | 1.2 | Reaction Time | ~12-16 hours |

| Expected Yield | - | Product Form | White to off-white solid |

| Yield Range | 60-80% (Typical) |

Part 2: Scientific Integrity and Mechanistic Rationale

The 'Why' Behind the Protocol: A Mechanistic Examination

A robust protocol is one where every step is justified by sound chemical principles. The synthesis of this compound is a classic example of directed ortho-metalation chemistry, driven by the need to control reactivity and prevent side reactions.

-

Strict Anhydrous and Inert Conditions: The core of this synthesis relies on the generation of a highly reactive carbanionic intermediate (3-lithio-2-methoxy-5-(trifluoromethyl)pyridine). Organolithium reagents like n-BuLi and the lithiated pyridine are extremely strong bases and will readily react with even trace amounts of protic sources, such as water from the atmosphere or residual moisture in the solvent. This would quench the reagent and halt the desired reaction. The inert atmosphere (N₂ or Ar) is essential to displace atmospheric O₂, which can also react with and degrade the organometallic species.

-

Low-Temperature Control (-78 °C): The choice of -78 °C is critical for several reasons. Firstly, the lithium-halogen exchange is extremely fast, even at this low temperature. Secondly, the resulting lithiated pyridine intermediate, while more stable than many alkyllithiums, can be unstable at higher temperatures. It may decompose or react with the THF solvent. Maintaining a very low temperature ensures the intermediate's integrity until it can be trapped by the boron electrophile.

-

The Borylation Step: Triisopropyl borate serves as an efficient electrophile. The electron-deficient boron atom is readily attacked by the nucleophilic carbon of the lithiated pyridine. The bulky isopropoxy groups on the borate help to prevent over-addition (i.e., the formation of tetra-coordinate borate "ate" complexes that are unreactive). The final step, acidic hydrolysis, is required to cleave the B-O bonds of the borate ester, yielding the desired boronic acid.

Reaction Mechanism Diagram

// Nodes Start [label="Start: 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine"]; Intermediate [label="Intermediate: 3-Lithio-2-methoxy-5-(trifluoromethyl)pyridine"]; BorateEster [label="Borate Ester Adduct"]; FinalProduct [label="Final Product: 2-Methoxy-5-trifluoromethyl-\npyridine-3-boronic acid"];

// Edges Start -> Intermediate [label="+ n-BuLi\n(Li-Br Exchange)\n- n-BuBr"]; Intermediate -> BorateEster [label="+ B(OⁱPr)₃\n(Borylation)"]; BorateEster -> FinalProduct [label="+ H₃O⁺\n(Hydrolysis)"]; } enddot Caption: Key transformations in the boronic acid synthesis mechanism.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary value of this compound is realized in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process allows for the formation of a C(sp²)-C(sp²) bond between the pyridine ring and another aryl or heteroaryl partner, a critical transformation in the synthesis of pharmaceuticals.

General Protocol for Suzuki-Miyaura Coupling

-

Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).

-

Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) several times.

-

Reaction: Heat the mixture (typically 80-110 °C) with stirring and monitor the progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate it, and purify the crude residue by flash column chromatography to obtain the desired biaryl product.[3][4]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving the palladium catalyst. The base is crucial as it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the key transmetalation step.[5]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its synthesis, while demanding in its requirement for controlled conditions, follows a logical and well-understood organometallic pathway. The resulting compound provides chemists with a powerful tool to introduce the valuable 2-methoxy-5-trifluoromethylpyridine scaffold into complex molecules. Mastery of its synthesis and application is a key enabling skill for researchers in the pharmaceutical and agrochemical industries, paving the way for the discovery of next-generation therapeutics and crop protection agents.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 5. 2-Methoxy-3-(trifluoromethyl)pyridine-5-boronic acid | [frontierspecialtychemicals.com]

2-Methoxy-5-trifluoromethylpyridine-3-boronic acid CAS number and structure

<Technical Guide: 2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid >

A Senior Application Scientist's Reference for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a critical building block in modern medicinal chemistry. The document elucidates the compound's core physicochemical properties, outlines a validated synthetic methodology, and explores its strategic application in the construction of complex bioactive molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization in discovery and process chemistry.

Core Compound Identification and Properties

2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a substituted pyridylboronic acid that has gained prominence as a versatile reagent in organic synthesis. The strategic placement of the methoxy, trifluoromethyl, and boronic acid groups creates a unique electronic and steric profile, making it an invaluable tool for introducing the trifluoromethylpyridine motif into target molecules.

Structural and Chemical Identifiers

The foundational step in utilizing any chemical reagent is its unambiguous identification. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1072946-55-4 | [1] |

| Molecular Formula | C₇H₇BF₃NO₃ | [2] |

| Molecular Weight | 221.94 g/mol | N/A |

| IUPAC Name | (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid | N/A |

| SMILES | COC1=NC=C(C=C1C(F)(F)F)B(O)O | N/A |

Physicochemical Characteristics

The physical properties of the boronic acid dictate its handling, storage, and reaction setup. While specific data can vary slightly by supplier and purity, typical properties are listed.

| Property | Value | Notes |

| Appearance | White to off-white solid | |

| Melting Point | 140-144 °C | Data for analogous 2-Methoxy-3-pyridinylboronic acid, expect similar range.[3] |

| Storage Temperature | 2-8°C | Recommended to ensure stability and prevent degradation.[3] |

| Solubility | Soluble in water | Data for analogous 2-Methoxy-5-pyridineboronic acid.[4] |

The trifluoromethyl (-CF₃) group significantly impacts the molecule's properties. It is a strong electron-withdrawing group, which increases the Lewis acidity of the boronic acid moiety compared to its non-fluorinated analogs.[5] This enhanced acidity can influence reaction kinetics in cross-coupling processes. Furthermore, the -CF₃ group increases lipophilicity, a critical parameter for modulating the pharmacokinetic profiles of drug candidates.[6]

Synthesis and Mechanistic Considerations

The reliable synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine-3-boronic acid is crucial for its application. A common and effective strategy involves a halogen-metal exchange followed by borylation.

Retrosynthetic Analysis and Workflow

The most logical synthetic approach begins with a pre-functionalized pyridine ring, specifically 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine. This precursor allows for regioselective introduction of the boronic acid group at the C3 position.

References

- 1. cas 1072946-55-4|| where to buy (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid [english.chemenu.com]

- 2. 2-Methoxy-3-(trifluoromethyl)pyridine-5-boronic acid | [frontierspecialtychemicals.com]

- 3. 2-Methoxy-3-pyridineboronic acid ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Methoxy-5-pyridineboronic acid | 163105-89-3 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid [myskinrecipes.com]

Spectral Data for 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid Remains Elusive in Public Databases

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available experimental data for 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid. Specifically, detailed ¹H NMR and ¹³C NMR spectral data, complete with peak assignments, multiplicities, and coupling constants, could not be located.

This absence of validated spectroscopic information prevents the creation of an in-depth technical guide that would meet the rigorous standards of scientific integrity and trustworthiness required by researchers, scientists, and drug development professionals. While numerous suppliers list the compound for sale, they do not provide the necessary characterization data.

For a molecule of interest in fields such as medicinal chemistry and materials science, the lack of accessible NMR data presents a challenge for researchers seeking to confirm its identity, purity, and structure. Typically, this information is published in peer-reviewed journals as part of a synthetic methodology or a study involving the compound. In the case of this compound, such a publication with detailed spectral analysis is not readily found in the public domain.

Implications for Researchers:

Without access to reliable ¹H and ¹³C NMR data, scientists working with this compound would need to perform their own spectral analysis to:

-

Verify the chemical structure: Confirm that the synthesized or purchased material is indeed this compound.

-

Assess purity: Identify the presence of any impurities, such as starting materials, byproducts, or residual solvents.

-

Confirm isomeric purity: Distinguish it from other potential isomers that may have been formed during synthesis.

A Note on Predicted Data:

While computational tools can predict NMR spectra, such theoretical data is not a substitute for experimentally-derived spectra. For a technical guide aimed at a scientific audience, reliance on predicted data would not meet the core requirements of authoritativeness and trustworthiness. Experimental validation is crucial for ensuring the accuracy and reliability of the information.

Mass spectrometry analysis of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a compound of significant interest in medicinal chemistry and materials science. As a key building block in synthetic chemistry, particularly in Suzuki coupling reactions, its precise characterization is paramount. This document moves beyond rote protocols to explain the underlying principles and strategic decisions required for robust and reliable analysis, reflecting field-proven expertise.

Introduction: The Analytical Challenge of a Modern Reagent

This compound is a heterocyclic organic compound featuring a pyridine core, a methoxy group, a trifluoromethyl group, and a reactive boronic acid moiety. This combination of functional groups presents a unique analytical puzzle. The basic nitrogen on the pyridine ring readily accepts a proton, making it suitable for positive mode ionization. Conversely, the acidic nature of the boronic acid group lends itself to negative mode analysis. However, boronic acids are notoriously prone to dehydration and cyclization, which can complicate spectral interpretation.[1][2]

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability in derivative drug candidates, while the methoxy group modulates its electronic properties.[3][4] Accurate mass spectrometry (MS) is essential for confirming the compound's identity, assessing its purity, and monitoring its consumption during chemical reactions. This guide details a self-validating analytical system, from sample preparation to spectral interpretation, ensuring trustworthy and reproducible results.

Core Physicochemical Properties for MS Analysis

Before any analysis, understanding the analyte's fundamental properties is critical.

-

Chemical Structure:

-

Molecular Formula: C₇H₇BF₃NO₃

-

Molecular Weight (Avg.): 220.94 g/mol

-

Exact Mass (Monoisotopic): 221.0420 u

-

The exact mass is the cornerstone of high-resolution mass spectrometry (HRMS) analysis, allowing for unambiguous formula determination. The presence of boron with its characteristic isotopes (¹⁰B at ~20% and ¹¹B at ~80%) will result in a distinctive isotopic pattern for the molecular ion, providing a powerful confirmation of the compound's elemental composition.

The Analytical Workflow: From Sample to Spectrum

A successful analysis is a chain of validated steps. The following workflow is designed to minimize analytical artifacts and maximize data quality.

Caption: Optimized LC-MS workflow for boronic acid analysis.

Experimental Protocol: High-Performance Liquid Chromatography

The goal of chromatography is to separate the analyte from impurities and deliver it to the mass spectrometer in a compatible solvent system. A reversed-phase method is highly effective.

-

Column Selection: An Acquity BEH C18 column (or equivalent) provides excellent retention and peak shape for this class of compounds.[5][6]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water. The ammonium acetate is a critical additive; it serves as a pH buffer and provides ammonium ions for potential adduct formation in positive mode, while promoting deprotonation in negative mode.[5][6]

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

Start with 5% Mobile Phase B, hold for 0.5 min.

-

Ramp to 95% B over 4.5 min.

-

Hold at 95% B for 2 min.

-

Return to initial conditions and equilibrate for 3 min.

-

-

Column Temperature: 40 °C to ensure reproducible retention times.

-

Injection Volume: 2-5 µL.

This protocol is designed for high throughput and effectively mitigates the on-column dehydration that can plague boronic acid analysis.[5][6]

Ionization: The Gateway to Mass Analysis

The choice of ionization technique is dictated by the analyte's polarity and thermal stability. For this compound, soft ionization techniques are mandatory to prevent thermal degradation.[7][8][9]

Caption: Decision logic for choosing the optimal ionization source.

Electrospray Ionization (ESI) is the premier choice. It is a soft ionization method that transfers ions from solution to the gas phase with minimal internal energy, preserving the molecular ion.[9][10] Analysis should be performed in both positive and negative ion modes to capture a complete profile of the analyte and potential impurities.

| Ionization Technique | Suitability for this Analyte | Rationale |

| Electrospray (ESI) | Excellent | Soft ionization preserves the intact molecule. Highly compatible with the polar nature of the analyte and reversed-phase LC.[9][11] |

| APCI | Good (Secondary Choice) | Can be used if ESI response is poor. Tolerates higher flow rates and less polar mobile phases but imparts more energy than ESI. |

| MALDI | Possible (Niche) | Requires a suitable matrix and is typically used for larger molecules. Not ideal for routine LC-MS analysis of small molecules.[1] |

| Electron Ionization (EI) | Poor (Without Derivatization) | Hard ionization technique that would cause extensive and likely uninterpretable fragmentation. Requires derivatization to improve volatility.[8][12][13] |

Interpreting the Mass Spectrum: Expected Ions and Artifacts

A key challenge in analyzing boronic acids is their tendency to form dimers and cyclic trimers (boroxines) via dehydration, especially in the MS source.[1] Optimized conditions can minimize but not always eliminate these species.

| Ion Species | Formula | Calculated m/z (¹¹B) | Ionization Mode | Comments |

| Protonated Molecule | [C₇H₈BF₃NO₃]⁺ | 222.0498 | Positive (ESI+) | Expected base peak in positive mode due to the pyridine nitrogen. |

| Deprotonated Molecule | [C₇H₆BF₃NO₃]⁻ | 220.0342 | Negative (ESI-) | Expected base peak in negative mode due to the acidic boronic acid protons.[5][6] |

| Sodium Adduct | [C₇H₇BF₃NO₃Na]⁺ | 244.0318 | Positive (ESI+) | Common adduct from glassware or solvent impurities. |

| Dehydrated Dimer | [M₂ - H₂O + H]⁺ | 425.0890 | Positive (ESI+) | Formed from two molecules of the boronic acid condensing. |

| Boroxine Trimer | [(M - H₂O)₃ + H]⁺ | 607.1182 | Positive (ESI+) | The cyclic trimer is a hallmark of boronic acid analysis. Its presence confirms the boronic acid moiety.[1] |

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem MS (MS/MS) provides definitive structural confirmation by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing its product ions. The fragmentation pattern is a fingerprint of the molecule's structure. The weakest bonds are most likely to break, providing predictable fragmentation pathways.[14]

Proposed Fragmentation Pathway for the [M+H]⁺ Ion (m/z 222.05)

The protonated molecule will likely fragment through characteristic losses of its functional groups.

Caption: Plausible MS/MS fragmentation pathways for the protonated molecule.

-

Loss of Water (-18.01 u): A facile loss from the boronic acid moiety to yield an ion at m/z 204.04 . This is often the most prominent initial fragmentation step for boronic acids.

-

Loss of Methanol (-32.03 u): The methoxy group can be lost as methanol, resulting in an ion at m/z 190.02 .

-

Loss of Trifluoromethyl Radical (-69.00 u): Cleavage of the C-CF₃ bond is a characteristic fragmentation for trifluoromethylated compounds, leading to an ion at m/z 153.04 .[15][16] This fragmentation can provide clear evidence for the presence of the CF₃ group.

By observing these specific neutral losses, one can confidently confirm the presence and connectivity of each functional group within the parent molecule.

Conclusion: A Validated System for Confident Analysis

The mass spectrometric analysis of this compound is a nuanced task that demands more than a generic protocol. By understanding the compound's inherent chemical tendencies—particularly the reactivity of the boronic acid group—and strategically selecting analytical parameters, one can develop a robust and reliable method. The use of UPLC coupled with ESI-MS, operated in both positive and negative modes, provides a comprehensive analytical picture. Careful examination of the full scan spectrum for the molecular ion, its isotopic pattern, and characteristic artifacts like boroxines, combined with structural confirmation via MS/MS fragmentation, constitutes a self-validating system. This expert-driven approach ensures the highest degree of scientific integrity and delivers data that researchers, scientists, and drug development professionals can trust.

References

- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. as.uky.edu [as.uky.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

A Technical Guide to the Stability and Solubility of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Methoxy-5-trifluoromethylpyridine-3-boronic acid is a key building block in modern medicinal chemistry and materials science, prized for its utility in Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group imparts unique electronic properties, while the methoxy-pyridine scaffold offers specific steric and coordination characteristics. However, the successful application of this reagent is critically dependent on a thorough understanding of its stability and solubility profiles. Boronic acids as a class are susceptible to several degradation pathways, and their solubility dictates reaction kinetics, work-up procedures, and purification strategies. This guide provides an in-depth analysis of the factors governing the stability and solubility of this compound, offering field-proven insights and detailed protocols to ensure its optimal use in research and development.

Introduction: The Role and Reactivity of a Modern Building Block

Pyridine-based organoboron compounds are indispensable tools for the synthesis of complex molecules, particularly in the pharmaceutical industry where they are used to construct active pharmaceutical ingredients (APIs).[1] The title compound, this compound, combines several features that make it a valuable reagent:

-

The Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom, which can influence the molecule's basicity, coordination chemistry, and biological activity.[2]

-

The Boronic Acid Group: A versatile functional group (-B(OH)₂) that acts as a Lewis acid and is the active species in palladium-catalyzed cross-coupling reactions.[3]

-

The Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group that can significantly alter the electronic properties of the pyridine ring, influencing reaction outcomes and the metabolic stability of the final product.

-

The Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic character of the ring and can influence solubility and binding interactions.

Despite their utility, boronic acids are not inert. Their stability is a crucial parameter that must be carefully managed to ensure reproducible results and high-purity products.

The Stability Profile: Navigating the Inherent Reactivity

The stability of this compound is influenced by environmental factors such as moisture, heat, oxygen, and pH. The primary degradation pathways are common to many aryl and heteroaryl boronic acids.

Key Degradation Pathways

There are two principal non-catalytic degradation pathways for boronic acids: dehydration to form boroxines and oxidative decomposition (protodeboronation).

-

Dehydration to Boroxine: This is the most common and reversible degradation pathway for boronic acids in the solid state. Three molecules of the boronic acid can lose three molecules of water to form a stable, six-membered cyclic anhydride called a boroxine.[3] This is often why commercial bottles of boronic acids may contain varying amounts of their corresponding anhydride.[4] While boroxines are generally competent in cross-coupling reactions, their presence means the effective molecular weight of the reagent has changed, which can impact stoichiometry if not accounted for. This process is accelerated by heat and can be reversed by the addition of water.

-

Oxidative Decomposition & Protodeboronation: The carbon-boron (C-B) bond is susceptible to cleavage. Heterocyclic boronic acids, in particular, can be inherently unstable and prone to decomposition via oxidation and protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of heat, base, or transition metal catalysts.[5] Studies on peptide boronic acids have shown that oxidative processes can be a major initial degradation pathway, cleaving the C-B bond to yield an alcohol (in this case, a hydroxypyridine derivative).[6] The strong electron-withdrawing nature of the trifluoromethyl group can influence the lability of the C-B bond, though specific studies on this molecule are not publicly available.

The diagram below illustrates these primary degradation routes.

Caption: Key degradation pathways for boronic acids.

Recommended Handling and Storage

Based on safety data sheets for analogous trifluoromethylpyridine boronic acids and general chemical principles, the following handling and storage procedures are recommended to maximize shelf-life and ensure reagent integrity:[7][8][9][10]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is often advised by suppliers to slow the rate of boroxine formation and other decomposition pathways.[11][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[9]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[12]

-

Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area, such as a fume hood. Wash hands thoroughly after handling.[7][8]

Solubility Characteristics: The Key to Application

The solubility of this compound is a critical factor for its use in synthesis. Poor solubility can lead to slow reaction rates and difficulties in purification. While quantitative solubility data for this specific molecule is not widely published, a qualitative understanding can be derived from its structure and data from similar compounds.

Solubility in Common Solvents

The molecule possesses both polar (methoxy, boronic acid, pyridine nitrogen) and non-polar (trifluoromethyl, aromatic ring) features, suggesting a broad, but nuanced, solubility profile.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Commentary |

| Polar Aprotic | THF, Dioxane, DMF, DMSO | High | These solvents are excellent choices for Suzuki-Miyaura reactions. They can dissolve the boronic acid and are compatible with the reaction conditions. The synthesis of a related compound, 2-methoxypyridine-5-boronic acid, utilizes THF as the reaction solvent.[13] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The boronic acid group can form hydrogen bonds with alcohols, aiding solubility. However, alcohols can also participate in esterification with the boronic acid to form boronate esters, which may alter reactivity. |

| Ethers | Diethyl Ether, MTBE | Low to Moderate | Solubility is expected to be lower than in polar aprotic solvents like THF. These are generally less polar. |

| Hydrocarbons | Toluene, Hexanes | Very Low | The polarity of the boronic acid and pyridine ring makes it poorly soluble in non-polar hydrocarbon solvents. Toluene is often used in biphasic Suzuki reactions, where the boronic acid resides primarily in the aqueous phase or at the interface. |

| Aqueous Systems | Water, Aqueous Base | pH-Dependent; Moderate in Base | A related compound, 2-methoxypyridine-5-boronic acid, is described as water-soluble.[13] Boronic acids are Lewis acids with a pKa around 9.[3] In basic aqueous solutions (e.g., Na₂CO₃, K₃PO₄), they form the more soluble tetrahedral boronate salt [R-B(OH)₃]⁻, which is often the active species that enters the catalytic cycle in Suzuki couplings. |

Solvent Selection Workflow for Synthetic Applications

Choosing the right solvent system is a critical first step in experimental design. The following workflow provides a logical approach to solvent selection for a typical Suzuki-Miyaura coupling reaction.

Caption: Decision workflow for solvent system selection.

Experimental Protocols

The following protocols provide standardized methods for assessing the stability and solubility of this compound. These are designed to be self-validating and provide a robust baseline for further experimental work.

Protocol: Forced Degradation Study for Stability Assessment

This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of the compound under various stress conditions.

Objective: To identify the degradation products and determine the rate of degradation under acidic, basic, oxidative, and thermal stress.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Stress Conditions:

-

Acidic: Mix 1 mL of stock solution with 1 mL of 1N HCl.

-

Basic: Mix 1 mL of stock solution with 1 mL of 1N NaOH.

-

Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

-

Thermal: Place a sealed vial of the stock solution in an oven at 60°C.

-

Control: Mix 1 mL of stock solution with 1 mL of water.

-

-

Time Points: Analyze samples at t=0, 2, 4, 8, and 24 hours. Before injection, neutralize the acidic and basic samples.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Detection: UV at 254 nm.

-

Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The use of HPLC-MS is highly recommended to identify the mass of any degradants.[14]

-

Causality: Forcing degradation under controlled conditions allows for the rapid identification of potential liabilities. For instance, rapid degradation under oxidative conditions would suggest that reactions should be run under an inert atmosphere.[6] The use of a standardized C18 column provides a robust, general-purpose method for separating the relatively polar parent compound from potentially less polar degradants (e.g., the protodeboronated product).[14]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the solubility of the compound in a specific solvent at a set temperature.

Objective: To quantify the solubility of this compound in a given solvent system.

Methodology:

-

Sample Preparation: Add an excess amount of the solid boronic acid to a known volume of the selected solvent (e.g., 10 mL of THF) in a sealed vial. An excess is confirmed by the presence of undissolved solid.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or magnetic stirrer is ideal.

-

Sample Isolation: Allow the solid to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solids.

-

Quantification:

-

Dilute the filtered solution with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by a validated HPLC-UV method.

-

Calculate the original concentration in the saturated solution, which corresponds to the solubility.

-

Causality: The shake-flask method is a gold-standard technique for determining equilibrium solubility. By ensuring an excess of solid is present and allowing sufficient time for equilibration, the resulting concentration in the liquid phase represents the true thermodynamic solubility limit under those conditions. This data is invaluable for designing crystallization procedures and ensuring material remains in solution during a chemical reaction.

Conclusion

This compound is a powerful synthetic intermediate whose effective use hinges on a clear understanding of its chemical liabilities and physical properties. It is susceptible to dehydration to form boroxines and, more critically, to irreversible oxidative degradation. Proper handling and storage under cool, dry, and inert conditions are paramount. Its solubility is highest in polar aprotic solvents like THF and DMF, making these ideal for homogeneous reaction conditions. By applying the principles and protocols outlined in this guide, researchers can mitigate risks associated with instability, optimize reaction conditions, and ultimately harness the full synthetic potential of this versatile building block.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cas 1072946-55-4|| where to buy (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid [english.chemenu.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Methoxy-3-pyridineboronic acid ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.pt [fishersci.pt]

- 10. fishersci.com [fishersci.com]

- 11. cusabio.com [cusabio.com]

- 12. 1093407-58-9 CAS MSDS (2-(Trifluoromethyl)pyridine-4-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. 2-Methoxy-5-pyridineboronic acid CAS#: 163105-89-3 [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid: Sourcing, Synthesis, and Application

<

Abstract

This technical guide provides an in-depth analysis of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid, a critical building block in modern medicinal chemistry and agrochemical research. We will explore its physicochemical properties, detail its primary application in palladium-catalyzed cross-coupling reactions, and offer a validated, step-by-step protocol for a representative Suzuki-Miyaura reaction. Furthermore, this guide presents a comparative analysis of commercial suppliers and outlines essential safety and handling procedures to ensure laboratory best practices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: A Key Reagent for Modern Synthesis

This compound is a specialized heterocyclic organoboron compound. Its structure, featuring a pyridine ring substituted with methoxy, trifluoromethyl, and boronic acid functional groups, makes it an exceptionally valuable reagent. The trifluoromethylpyridine moiety is a prevalent scaffold in numerous active pharmaceutical ingredients (APIs) and agrochemicals, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The boronic acid group serves as a highly effective handle for introducing this scaffold into target molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][3][4]

The strategic placement of the substituents on the pyridine ring allows for precise molecular design, making this reagent a go-to choice for chemists aiming to construct complex, biologically active compounds.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application and storage.

| Property | Value | Source |

| CAS Number | 1072946-55-4 | [5] |

| Molecular Formula | C7H7BF3NO3 | Derived |

| Molecular Weight | 220.94 g/mol | Derived |

| Appearance | Typically an off-white to white solid/powder | General Knowledge |

| Storage Temperature | 2-8°C, moisture sensitive |

Structural Representation:

Caption: Chemical structure of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid's pyridine ring and an aryl or vinyl halide/triflate, providing a direct route to complex biaryl structures.[3][4]

The electron-deficient nature of the pyridine ring, further influenced by the trifluoromethyl group, can present challenges compared to standard aryl boronic acids, sometimes leading to slower transmetalation or competitive protodeboronation.[6] Therefore, careful optimization of the catalytic system—including the choice of palladium source, ligand, base, and solvent—is crucial for achieving high yields and purity.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Objective: To synthesize a 3-aryl-2-methoxy-5-trifluoromethylpyridine derivative.

Materials:

-

Aryl Bromide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

-

Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Inert Gas (Argon or Nitrogen)

Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), Palladium(II) Acetate (2 mol%), SPhos (4 mol%), and Cesium Carbonate (2.0 eq).[3]

-

Scientist's Insight: The use of an oven-dried flask is critical to exclude moisture, which can lead to premature decomposition (protodeboronation) of the boronic acid.[6] SPhos is an electron-rich biaryl phosphine ligand often effective for challenging couplings involving heteroaryl chlorides or electron-deficient partners.[3]

-

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Scientist's Insight: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle. Establishing an inert atmosphere is non-negotiable for reproducibility.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the limiting reagent (aryl bromide).[3]

-

Scientist's Insight: While anhydrous conditions are important, a small amount of water is often beneficial or required for the transmetalation step in the Suzuki-Miyaura mechanism, particularly when using inorganic bases.[7] Solvents must be degassed to remove dissolved oxygen.

-

-

Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to 80-110 °C. Stir the mixture vigorously for 4-18 hours.

-

Scientist's Insight: Higher temperatures are often required for coupling with heteroaromatic substrates. The exact temperature and time should be determined by reaction monitoring.

-

-

Monitoring and Work-up: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Commercial Supplier Analysis

The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful synthesis. Purity and batch-to-batch consistency can significantly impact reaction outcomes. Below is a summary of notable commercial suppliers.

| Supplier | Example Product Number | Purity/Assay | Notes |

| Sigma-Aldrich (Merck) | Varies by region | ≥95.0% | Often provides detailed physicochemical data and safety information. |

| BLDpharm | BD111663 | Varies | Offers a range of building blocks for organic synthesis.[8] |

| CymitQuimica | 10-F604273 | Not specified | European supplier with a wide catalog of chemical reagents.[5] |

| GlobalChemMall | GCM-B0014 | Not specified | Connects with various manufacturers, primarily in China.[9] |

| Apollo Scientific | PC50005 | Not specified | UK-based supplier specializing in fluoro-chemicals and intermediates. |

| Oakwood Chemical | 011048 (related structure) | Not specified | US-based supplier known for a diverse range of boronic acids.[10] |

Note: Product numbers, purity, and availability are subject to change. Researchers should always request a certificate of analysis (CoA) for the specific lot being purchased.

Safety, Handling, and Storage

Proper handling is essential for both user safety and reagent integrity.

Safety Precautions:

-

Hazard Classification: Boronic acids are generally classified as irritants. This specific compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][14] Avoid creating dust. Wash hands thoroughly after handling.[14]

Storage and Stability:

-

Moisture Sensitivity: Boronic acids are susceptible to dehydration, which can form cyclic anhydrides (boroxines). More critically, they can undergo protodeboronation in the presence of moisture.

-

Recommended Conditions: Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is between 2-8°C. Storing under an inert atmosphere (Argon or Nitrogen) is best practice to maximize shelf life.

Conclusion

This compound is a high-value, enabling reagent for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. Its effective use hinges on a solid understanding of the Suzuki-Miyaura coupling mechanism, careful optimization of reaction conditions to overcome the challenges associated with heteroaromatic substrates, and stringent adherence to proper handling and storage protocols. By sourcing high-purity material and applying the principles and protocols outlined in this guide, researchers can confidently and efficiently incorporate the valuable 2-methoxy-5-(trifluoromethyl)pyridine motif into their target structures.

References

- 1. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid [myskinrecipes.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid [cymitquimica.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1630193-64-4|(2-Methoxy-5-(trifluoromethyl)pyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 9. globalchemmall.com [globalchemmall.com]

- 10. 2-Methoxy-5-pyridineboronic acid [oakwoodchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. synquestlabs.com [synquestlabs.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-trifluoromethylpyridine-3-boronic acid is a specialized heterocyclic organic compound that has emerged as a critical building block in modern medicinal chemistry and materials science. Its unique structure, featuring a pyridine core functionalized with a methoxy group, a trifluoromethyl group, and a boronic acid moiety, imparts valuable electronic and steric properties. This guide provides an in-depth analysis of the compound's physicochemical characteristics, its pivotal role in Suzuki-Miyaura cross-coupling reactions, and detailed protocols for its application. It is intended to serve as a comprehensive resource for researchers leveraging this versatile reagent in the synthesis of complex molecules for drug discovery and other advanced applications.

Introduction

Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in approved pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, is a widely adopted strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] this compound combines these features with the synthetic versatility of a boronic acid, making it a highly sought-after reagent for constructing carbon-carbon bonds.

Boronic acids are indispensable tools in organic synthesis, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, high functional group tolerance, and commercial availability of a vast array of building blocks.[6][7] This particular boronic acid provides a pathway to novel trifluoromethyl-substituted methoxypyridine structures, which are key components in a range of biologically active compounds.

This guide will detail the core properties of this compound, provide a validated experimental protocol for its use in Suzuki-Miyaura coupling, and discuss its broader applications in the field of drug discovery.

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C7H7BF3NO3 | N/A |

| Molecular Weight | 236.94 g/mol | N/A |

| CAS Number | 1256345-53-4 | N/A |

| Appearance | White to off-white solid/powder | [8] |

| Melting Point | 140-144 °C (May vary for similar structures) | [9][10] |

| Storage Temperature | 2-8°C, Moisture sensitive | [9][10] |

Safety & Handling:

As with all boronic acids and laboratory chemicals, proper handling is paramount.

-

Hazard Statements : May cause skin, eye, and respiratory irritation.[8] Handle in a well-ventilated area, preferably a fume hood.[11]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Storage : Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[9] Boronic acids can dehydrate to form cyclic boroxine anhydrides, though this typically does not impede reactivity in coupling reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl or hetero-biaryl structures. The reaction is mechanistically complex but robust, enabling the formation of a C-C bond between the pyridine ring and an aryl or heteroaryl halide/triflate.

Mechanistic Causality: Why This Protocol Works

The Suzuki-Miyaura coupling of heteroaryl boronic acids, especially those on electron-deficient rings like pyridine, can be challenging.[4][12] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation (loss of the boronic acid group).

-

Catalyst System : A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(dppf)Cl2 or generating Pd(0) in situ from sources like Pd2(dba)3 is common. The ligand (e.g., dppf, S-Phos, P(tBu)3) is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[5][6][12]

-

Base : The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step. Aqueous bases like Na2CO3, K2CO3, or K3PO4 are effective and commonly used.[5][6]

-

Solvent : A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents.[4][6]

The diagram below illustrates a generalized workflow for this critical reaction.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a robust starting point for coupling this compound with a generic aryl bromide. Note: Optimization may be required for specific substrates.

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3 mol%)

-

Potassium Carbonate (K2CO3) (2.0 equiv.)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Vessel Preparation : To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(dppf)Cl2 (0.03 equiv.), and K2CO3 (2.0 equiv.).[13]

-

Atmosphere Inerting : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition : Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of aryl bromide).

-

Degassing : Sparge the reaction mixture with the inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[13]

-

Reaction : Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-18 hours).[12][13]

-

Work-up :

-

Purification :

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[13]

-

Role in Drug Discovery

The trifluoromethylpyridine motif is a privileged structure in medicinal chemistry.[2] Boronic acids like the title compound are instrumental in synthesizing novel molecular entities for drug discovery programs.

-

Enzyme Inhibition : The unique electronic nature of the substituted pyridine ring can lead to specific interactions with enzyme active sites. Boronic acids themselves are known to act as reversible inhibitors of serine proteases.[14]

-

Scaffold Decoration : In drug development, lead compounds are often optimized by modifying peripheral chemical groups. Using this boronic acid in a Suzuki coupling allows for the rapid generation of a library of analogs where a complex, functionalized pyridine ring is attached to a core structure. This enables systematic exploration of the structure-activity relationship (SAR).

-

Metabolic Stability : The CF3 group is often used to block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate in the body.[3]

The structure of the boronic acid is visualized below, highlighting its key functional groups.

Caption: Chemical structure of this compound.

Conclusion

This compound is a high-value, enabling reagent for synthetic and medicinal chemists. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable method for incorporating the trifluoromethyl-methoxypyridine scaffold into complex target molecules. By understanding its properties and applying robust, well-vetted protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel pharmaceuticals and advanced materials.

References

- 1. cas 1072946-55-4|| where to buy (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid [english.chemenu.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. 2-甲氧基吡啶基-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-甲氧基吡啶基-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid in Modern Drug Discovery

This compound is a specialized heterocyclic organoboron compound that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique structural features—a pyridine ring substituted with a methoxy group, a trifluoromethyl group, and a boronic acid moiety—make it a valuable building block in organic synthesis. The trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule, while the pyridine core is a common scaffold in many biologically active compounds. The boronic acid functional group is particularly useful for forming carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecular architectures from readily available starting materials.[2] The applications of this and similar boronic acids are extensive, ranging from the development of anti-cancer agents to novel materials.[3]

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for this compound, ensuring its effective and safe use in a laboratory setting.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1072946-55-4 |

| Molecular Formula | C₇H₇BF₃NO₃ |

| Molecular Weight | 220.94 g/mol |

| Appearance | White to light yellow powder |

| Storage Conditions | Store at 0-8°C, protected from moisture and light. |

(Data sourced from commercial supplier information)[1]

Hazard Identification and Analysis

This compound is classified as a hazardous substance and requires careful handling to mitigate potential risks. Based on data from safety data sheets for this and structurally similar compounds, the primary hazards are:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The following diagram illustrates the key hazard warnings associated with this compound, in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Caption: GHS Hazard warnings for this compound.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a full-face shield.[4] | Protects eyes from dust particles and potential splashes.[5] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination. |

| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[5] | Protects skin from accidental spills and contact. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles, especially if engineering controls are insufficient.[6] | Minimizes the risk of respiratory tract irritation.[5] |

Safe Handling and Storage Protocols

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Standard Operating Procedure

-

Preparation: Before handling, ensure the work area is clean and free of clutter. All necessary PPE should be inspected and donned correctly.

-

Weighing and Transfer: Handle the solid compound with care to avoid generating dust.[5] Use appropriate tools, such as a spatula, for transfers.[5]

-

During Use: Keep the container tightly closed when not in use.[7] Avoid all personal contact, including inhalation of dust or vapors.[4] Do not eat, drink, or smoke in the laboratory.[7]

-

Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5] Clean the work area to remove any residual chemical. Contaminated clothing should be removed immediately and laundered before reuse.[7]

Caption: Standard operating procedure for handling this compound.

Storage

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

-

For long-term stability, refrigeration at 2-8°C is recommended.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[1]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] Do NOT induce vomiting.[1]

Spill Response

For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Decontaminate the spill area with an appropriate solvent, followed by soap and water.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Special Protective Actions for Fire-fighters: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Caption: Decision tree for emergency response to incidents involving this compound.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]

-

Waste Identification and Segregation: Clearly label a dedicated waste container as "Hazardous Waste: this compound".[8] Store this container separately from incompatible materials.[8]

-

Waste Accumulation: Use a compatible, sealable, and durable plastic or glass container for waste collection.[8] Keep the waste container securely sealed at all times, except when adding waste.[8]

-

Final Disposal: Dispose of contents/container to an approved waste disposal plant.[1] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup and complete any necessary waste disposal forms.[8] Under no circumstances should this chemical be discarded in regular laboratory trash or washed down the sink.[8]

Application in Practice: A Representative Suzuki-Miyaura Coupling Protocol

The following is a general protocol for the Suzuki-Miyaura cross-coupling of a pyridine boronic acid with an aryl bromide, which can be adapted for this compound. This illustrates the practical application of this compound in a common synthetic transformation.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (5 mol%)

-

Base (e.g., potassium carbonate) (2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a reaction vessel, combine this compound, the aryl bromide, the palladium catalyst, and the base.

-

Add the solvent to the vessel.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

References

- 1. cas 1072946-55-4|| where to buy (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid [english.chemenu.com]

- 2. researchgate.net [researchgate.net]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(Trifluoromethyl)pyridine-5-boronic Acid (contains varyi… [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid

Introduction: The Strategic Importance of Trifluoromethylated Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its robustness and tolerance of a wide array of functional groups. This palladium-catalyzed reaction forges carbon-carbon bonds, most commonly between organoboron compounds and organohalides, and is indispensable in the synthesis of complex organic molecules.

Within the pharmaceutical and agrochemical industries, the introduction of fluorinated moieties, particularly the trifluoromethyl (-CF3) group, into heterocyclic scaffolds is a widely employed strategy to enhance the physicochemical and biological properties of molecules.[1][2][3] The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and modulate the electronic character of a compound, often leading to enhanced binding affinity and bioavailability.[1] The pyridine ring, a ubiquitous motif in bioactive compounds, when combined with a trifluoromethyl group, offers a powerful building block for the discovery of novel therapeutics and crop protection agents.[1][3][4]

This application note provides a detailed guide to the Suzuki-Miyaura coupling of a particularly valuable building block: 2-Methoxy-5-trifluoromethylpyridine-3-boronic acid . This reagent is trifunctional, possessing an electron-donating methoxy group, a strongly electron-withdrawing trifluoromethyl group, and the synthetically versatile boronic acid handle. Understanding the interplay of these functionalities is key to developing a successful and high-yielding coupling protocol. We will delve into the mechanistic considerations, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Considerations and Causality in Experimental Design

The Suzuki-Miyaura catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. The specific nature of this compound presents unique challenges and informs our choice of reaction parameters.

The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, heteroaryl boronic acids, especially those with electron-withdrawing substituents, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields.

To mitigate these challenges, the following experimental choices are rationalized:

-

Catalyst and Ligand Selection: The use of bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), is often crucial for the successful coupling of heteroaryl substrates.[1] These ligands promote the rate-limiting oxidative addition step and can sterically hinder the coordination of the pyridine nitrogen to the palladium center.

-